2-Aminopurine ribodylic acid

Biophysical Chemistry Nucleic Acid Structure Fluorescence Spectroscopy

2-Aminopurine ribodylic acid (2-AP riboside 5'-monophosphate; P-rn2Pur) is a fluorescent nucleotide analog of adenosine monophosphate (AMP) that serves as a minimally invasive spectroscopic probe for studying nucleic acid structure, dynamics, and enzyme interactions. It is the 5'-monophosphate derivative of 2-aminopurine riboside (rn2Pur), retaining the characteristic high fluorescence quantum yield (50-70% for the 2-AP chromophore under physiological conditions) while possessing distinct physicochemical properties due to the charged phosphate moiety.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.2 g/mol
CAS No. 36475-53-3
Cat. No. B1382219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine ribodylic acid
CAS36475-53-3
Molecular FormulaC10H15N5O10P2
Molecular Weight427.2 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1
InChIKeyQHZVVOBZERQMCU-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopurine Ribodylic Acid (CAS 36475-53-3): A Fluorescent Nucleotide Monophosphate for RNA Structural Studies and Enzymatic Probes


2-Aminopurine ribodylic acid (2-AP riboside 5'-monophosphate; P-rn2Pur) is a fluorescent nucleotide analog of adenosine monophosphate (AMP) that serves as a minimally invasive spectroscopic probe for studying nucleic acid structure, dynamics, and enzyme interactions. It is the 5'-monophosphate derivative of 2-aminopurine riboside (rn2Pur), retaining the characteristic high fluorescence quantum yield (50-70% for the 2-AP chromophore under physiological conditions) while possessing distinct physicochemical properties due to the charged phosphate moiety [1]. The compound is widely used as a site-specific fluorescent reporter in RNA and as a substrate analog in enzymatic assays, particularly for kinases and polymerases [2][3].

Why 2-Aminopurine Ribodylic Acid Cannot Be Replaced by Generic 2-Aminopurine Nucleosides or Other Fluorescent Analogs


Substituting 2-aminopurine ribodylic acid with the corresponding nucleoside (2-aminopurine riboside, rn2Pur) or the diphosphate (PP-rn2Pur) leads to fundamentally different biophysical and enzymatic behavior. Comparative autoassociation studies reveal that the tendency to self-stack in aqueous solution follows a distinct order: rn2Pur > P-rn2Pur > PP-rn2Pur at 298 K [1]. Furthermore, the monophosphate is specifically phosphorylated by guanylate kinase—not adenylate kinase—to the diphosphate, demonstrating a unique enzymatic recognition profile that the free nucleoside lacks entirely [2]. These differences in aggregation propensity and kinase substrate specificity preclude simple interchange of these closely related compounds in quantitative assays requiring precise nucleotide handling.

Quantitative Differentiation of 2-Aminopurine Ribodylic Acid from Closest Analogs: Head-to-Head Evidence


Reduced Self-Stacking Propensity of 2-Aminopurine Ribodylic Acid Compared to the Parent Nucleoside

At 298 K in neutral aqueous solution, the tendency for autoassociation (self-stacking) decreases significantly with increasing phosphorylation. The nucleoside rn2Pur exhibits the strongest stacking, while the monophosphate P-rn2Pur shows intermediate behavior, and the diphosphate PP-rn2Pur the least [1].

Biophysical Chemistry Nucleic Acid Structure Fluorescence Spectroscopy

Selective Phosphorylation by Guanylate Kinase Distinguishes 2-Aminopurine Ribodylic Acid from Adenylate Kinase Substrates

2-Aminopurine riboside 5'-monophosphate is converted to its diphosphate exclusively by guanylate kinase (GMP kinase), not by adenylate kinase (AMP kinase). This contrasts with the expected behavior of adenosine monophosphate, which is phosphorylated by adenylate kinase [1].

Enzymology Nucleotide Metabolism Kinase Specificity

Comparative Fluorescence Response and Environmental Sensitivity as a Nucleotide Probe

The 2-aminopurine (2-AP) chromophore exhibits a high quantum yield of 50-70% in aqueous solution, which is quenched approximately 100-fold upon stacking with adjacent bases when incorporated into nucleic acids [1]. While this property is shared across the 2-AP family, the monophosphate derivative enables direct enzymatic incorporation into oligonucleotides without the need for additional phosphorylation steps, providing a practical advantage in experimental workflows.

Fluorescence Spectroscopy Nucleic Acid Probes Biophysical Assays

Optimal Research Applications for 2-Aminopurine Ribodylic Acid Based on Quantitative Differentiation


Enzymatic Synthesis of Site-Specifically Labeled RNA for Structural Dynamics Studies

Researchers investigating RNA folding, riboswitch conformational changes, or ribozyme mechanisms should utilize 2-aminopurine ribodylic acid as the preferred monophosphate building block. Its reduced self-stacking compared to the nucleoside [1] ensures cleaner solution behavior during enzymatic incorporation. The compound is phosphorylated by guanylate kinase to the diphosphate and subsequently to the triphosphate, enabling enzymatic incorporation into RNA via T7 RNA polymerase without requiring chemical synthesis of protected phosphoramidites [2].

Kinase and Nucleotide Metabolism Assays Requiring Precise Substrate Definition

Studies examining the substrate specificity of nucleotide kinases, particularly those seeking to distinguish between guanylate kinase and adenylate kinase activities, require 2-aminopurine ribodylic acid. Its exclusive phosphorylation by guanylate kinase—and not by adenylate kinase—provides a definitive positive control for GMP kinase activity and a negative control for AMP kinase activity [2]. This specificity is essential for accurate interpretation of kinase inhibition screens and metabolic flux analyses.

Steady-State and Time-Resolved Fluorescence Assays of Protein-Nucleic Acid Interactions

Experiments monitoring DNA polymerase fidelity, base excision repair, or transcription factor binding benefit from the ~100-fold dynamic range in fluorescence intensity between free and stacked 2-AP [1]. The monophosphate form can be directly incorporated into oligonucleotides via solid-phase synthesis (as the protected phosphoramidite) or enzymatic ligation, providing the fluorescence sensitivity required for pre-steady-state kinetic measurements of enzyme mechanisms [3].

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